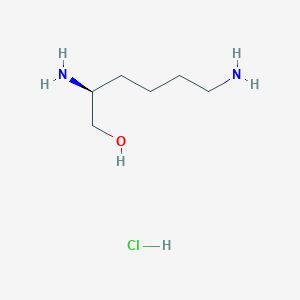

(S)-2,6-Diaminohexan-1-ol hydrochloride

Description

BenchChem offers high-quality (S)-2,6-Diaminohexan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2,6-Diaminohexan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H17ClN2O |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m0./s1 |

InChI Key |

QJZLNXBTYAJWNK-RGMNGODLSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](CO)N.Cl |

Canonical SMILES |

C(CCN)CC(CO)N.Cl |

Origin of Product |

United States |

Significance of Chiral Amino Alcohols As Advanced Molecular Scaffolds

Chiral amino alcohols are a privileged class of organic compounds that serve as fundamental building blocks in modern chemistry. nih.gov Their significance stems from the presence of at least two functional groups—an amine and a hydroxyl group—attached to a chiral carbon framework. This arrangement is not only prevalent in numerous natural products and pharmaceuticals but also provides a powerful handle for chemists to construct complex, three-dimensional molecules with high precision. frontiersin.orgdiva-portal.org

The utility of chiral amino alcohols as advanced molecular scaffolds is multifaceted. They are widely employed as:

Chiral Auxiliaries and Ligands: In asymmetric synthesis, chiral amino alcohols and their derivatives are used to control the stereochemical outcome of chemical reactions. acs.org They can be temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which they can be removed and recycled. They also serve as ligands for metal catalysts, creating a chiral environment that enables enantioselective transformations such as reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk

Building Blocks for Bioactive Molecules: The chiral amino alcohol motif is a core component of a vast number of biologically active compounds, including drugs for treating asthma, such as (R)-Salbutamol, and cardiovascular conditions. acs.org Their inherent chirality is often crucial for specific interactions with biological targets like enzymes and receptors. frontiersin.org Consequently, they are indispensable starting materials in the synthesis of pharmaceuticals. acs.org

Scaffolds in Drug Discovery: In fields like fragment-based ligand discovery (FBLD), chiral amino alcohols provide sp3-rich, three-dimensional frameworks that are sought after for developing new drug candidates. nih.gov Starting from commercially available or easily synthesized chiral amino alcohols, chemists can generate diverse libraries of complex and water-soluble molecules, including oxazolidinones, morpholinones, and lactams, for screening against biological targets. nih.govacs.org The well-understood reactivity of their functional groups allows for systematic structural modifications to optimize binding and activity. acs.org

The accessibility of many chiral amino alcohols from the "chiral pool"—readily available natural sources like amino acids—further enhances their importance in synthetic chemistry. diva-portal.orgpolyu.edu.hk This availability allows for the efficient and cost-effective production of enantiomerically pure compounds. frontiersin.org

Overview of S 2,6 Diaminohexan 1 Ol Hydrochloride S Role in Modern Synthetic Chemistry

(S)-2,6-Diaminohexan-1-ol hydrochloride, often synthesized from protected lysine (B10760008) derivatives, exemplifies the utility of chiral amino alcohols in specialized chemical applications. iosrjournals.org Its specific structure, featuring a primary alcohol, a chiral alpha-amino group, and a terminal primary amino group, makes it a highly functionalized and versatile building block in modern organic synthesis.

The primary roles of this compound in contemporary research include its use as a specialized building block and intermediate. The presence of three distinct functional groups allows for selective chemical modifications, enabling the construction of complex molecular architectures. Researchers utilize it as an intermediate in the synthesis of potential pharmaceuticals, including novel antiviral and anticancer agents, where the specific stereochemistry and spacing of the functional groups are critical for biological activity.

In the field of materials science, (S)-2,6-Diaminohexan-1-ol hydrochloride is explored for the production of functional polymers and coatings. The two amino groups and the hydroxyl group can participate in polymerization reactions, allowing for the incorporation of chirality and specific functionalities into the resulting material.

Comprehensive Derivatization Chemistry and Functionalization Strategies for S 2,6 Diaminohexan 1 Ol Hydrochloride

Selective Functionalization of Amine Moieties

The presence of two primary amine groups in (S)-2,6-Diaminohexan-1-ol presents a challenge and an opportunity for selective functionalization. The α-amino group is generally considered more nucleophilic than the ε-amino group due to electronic effects, allowing for regioselective modifications under carefully controlled reaction conditions.

Selective acylation and alkylation of the amine groups are fundamental transformations for introducing a wide array of functional groups.

Acylation: The selective acylation of the more nucleophilic α-amino group can be achieved by using a stoichiometric amount of an acylating agent at low temperatures. Common acylating agents include acyl chlorides and anhydrides. For instance, the reaction of L-lysinol with long-chain acyl chlorides can be directed to the α-position to produce amphiphilic molecules with applications as surfactants or in drug delivery systems. While specific studies on L-lysinol are limited, research on the parent amino acid, L-lysine, has shown that Nα-acylation can be achieved with high selectivity. One approach involves the formation of an intermediate α-amino-ε-caprolactam from L-lysine, followed by acylation of the α-amino group and subsequent hydrolysis of the lactam ring to yield the Nα-acylated product jk-sci.com.

| Acylating Agent | Target Amine | Typical Conditions | Product Type | Reference |

| Long-chain acyl chloride | α-amino | Controlled stoichiometry, low temperature | Nα-acyl-(S)-2,6-diaminohexan-1-ol | jk-sci.com |

| Acetic anhydride | ε-amino | Copper salt protection of α-amino group | Nε-acetyl-(S)-2,6-diaminohexan-1-ol | organic-chemistry.org |

Alkylation: Selective N-alkylation is more challenging due to the potential for over-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method for controlled mono-alkylation. The choice of reaction conditions and the steric bulk of the alkylating agent can influence the regioselectivity between the α- and ε-amino groups.

Orthogonal protection strategies are crucial for the stepwise functionalization of (S)-2,6-Diaminohexan-1-ol. The most commonly used amine protecting groups are the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

Fluorenylmethoxycarbonyl (Fmoc) Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Due to the higher reactivity of the α-amino group, mono-Fmoc protection at this position can be achieved with careful control of stoichiometry. This strategy is valuable in peptide synthesis and for the construction of more complex molecules where the ε-amino group is intended for further modification.

Di-tert-butyl Dicarbonate (B1257347) (Boc) Protection: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The selective mono-Boc protection of diamines can be challenging, often yielding a mixture of mono- and di-protected products. However, methods have been developed for the selective mono-Boc protection of diamines, which can be adapted for L-lysinol. For example, the use of one equivalent of an acid to protonate one of the amino groups can allow for the selective protection of the other. Differentially protected derivatives, such as N-alpha-Fmoc-N-epsilon-Boc-L-lysinol, are commercially available and serve as important building blocks in solid-phase synthesis wikipedia.org.

| Protecting Group | Reagent | Key Features | Cleavage Conditions |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base-labile | 20% Piperidine (B6355638) in DMF |

| Boc | Boc₂O | Acid-labile | Trifluoroacetic acid (TFA) in DCM |

Carbamic acid derivatives, or carbamates, are another important class of protected amines. They can be formed through the reaction of the amine groups with carbon dioxide or isocyanates. The reaction of L-lysine with carbon dioxide under mechanochemical conditions has been shown to regioselectively form the L-lysine ammonium (B1175870) ε-carbamate acs.org. This reversible reaction highlights the potential for using CO₂ as a temporary protecting group or as a reactant to introduce carbamate (B1207046) linkages. Furthermore, the reaction of L-lysinol with diisocyanates can lead to the formation of polyurethanes, where the amino groups are incorporated into urethane (B1682113) linkages nih.gov. The reaction of L-lysine diisocyanate with alcohols also proceeds through a carbamate intermediate researchgate.net.

Selective Functionalization of the Hydroxyl Moiety

The primary hydroxyl group of (S)-2,6-Diaminohexan-1-ol offers another site for derivatization, allowing for the introduction of a different set of functionalities compared to the amine groups.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis. To achieve selective O-acylation in the presence of the more nucleophilic amine groups, the amines must first be protected. Once the amines are protected, standard esterification protocols can be employed.

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods such as the Williamson ether synthesis or the Mitsunobu reaction.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide jk-sci.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.compearson.com. For L-lysinol, this would require prior protection of the amine groups to prevent their interference.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether (among other functional groups) with inversion of stereochemistry, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) wikipedia.orgnih.govorganic-chemistry.orgnih.gov. This method is particularly useful for more sterically hindered alcohols or when inversion of configuration is desired. Again, protection of the amine groups is a prerequisite.

Multifunctional Conjugation Approaches

The trifunctional nature of (S)-2,6-Diaminohexan-1-ol makes it an excellent scaffold for the synthesis of multifunctional conjugates, where different molecules can be attached to the distinct functional groups. This is particularly relevant in the fields of medicinal chemistry and materials science.

For example, fatty acids can be conjugated to the amine groups of L-lysinol to create lipophilic derivatives. Studies on poly-L-lysine have shown that conjugation of fatty acids to the ε-amino groups can enhance the antimicrobial activity of the resulting conjugate nih.govresearchgate.net. This concept can be extended to monomeric L-lysinol for the development of novel antimicrobial agents or drug delivery vehicles.

Furthermore, L-lysinol derivatives are utilized in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a peptide-like backbone. The lysine (B10760008) side chain in these PNA monomers can serve as a versatile handle for attaching various functional molecules, such as DNA cleavage agents or fluorescent probes, without significantly disrupting the DNA binding ability youtube.comrsc.org. The synthesis of such monomers often starts from a protected L-lysinol derivative, highlighting the importance of the selective functionalization strategies discussed previously.

The conjugation of fluorophores to lysine derivatives has been employed to develop tracers for fluorescence polarization immunoassays uoc.gr. By selectively attaching a hapten to one amino group and a fluorophore to the other, bifunctional molecules with specific binding and signaling properties can be created. L-lysine has also been used to conjugate silver nanoparticles for potential therapeutic applications nih.gov. These examples underscore the utility of (S)-2,6-Diaminohexan-1-ol as a versatile linker in bioconjugation chemistry.

Orthogonal Protection Strategies for Differential Reactivity

The selective functionalization of the three reactive sites on (S)-2,6-Diaminohexan-1-ol requires a carefully designed orthogonal protection strategy. This approach involves the use of protecting groups that can be removed under different chemical conditions, allowing for the sequential modification of each functional group. bham.ac.ukiris-biotech.de An effective strategy is critical for the synthesis of complex molecules where specific connectivity is required. bham.ac.uk

The primary hydroxyl group is generally less nucleophilic than the amino groups and can sometimes be reacted selectively under specific conditions. However, for complete control, protection is often necessary. The two amino groups, while both primary, may exhibit subtle differences in reactivity due to their proximity to the chiral center and the hydroxyl group.

A common strategy involves the use of base-labile, acid-labile, and photolabile or fluoride-labile protecting groups. For instance, the amino groups can be protected with base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) or acid-labile groups such as tert-butyloxycarbonyl (Boc). The hydroxyl group can be protected with an acid-labile trityl (Trt) group or a fluoride-labile silyl (B83357) ether like tert-Butyldimethylsilyl (TBDMS).

Table 1: Example of an Orthogonal Protection Scheme for (S)-2,6-Diaminohexan-1-ol

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| C2-Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| C6-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| C1-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) |

This scheme allows for the selective deprotection and subsequent derivatization of each functional group in any desired order. For example, treatment with piperidine would selectively expose the C6-amino group for modification, while the C2-amino and C1-hydroxyl groups remain protected.

Synthesis of Bifunctional Linkers and Cross-linking Agents

The distinct spatial separation of the functional groups in (S)-2,6-Diaminohexan-1-ol makes it an excellent starting material for the synthesis of bifunctional linkers and cross-linking agents. These molecules are designed to connect two or more molecular entities and are widely used in areas such as proteomics, drug delivery, and materials science.

Starting with an orthogonally protected (S)-2,6-Diaminohexan-1-ol, each functional group can be sequentially deprotected and reacted with a desired moiety. For instance, after selective deprotection, one amino group could be acylated with a molecule containing a terminal alkyne for click chemistry, while the other amino group could be reacted with an N-hydroxysuccinimide (NHS) ester to enable conjugation to proteins. The hydroxyl group could be modified to introduce another functionality, such as a fluorescent tag or a biotin (B1667282) moiety for detection and purification.

Table 2: Functional Moieties for Bifunctional Linker Synthesis

| Functional Group on Linker | Reactive Towards | Common Precursor Reagent |

| N-Hydroxysuccinimide (NHS) ester | Primary Amines | Dicyclohexylcarbodiimide (DCC) and NHS |

| Maleimide | Thiols | Maleic anhydride |

| Alkyne | Azides (CuAAC) | Propargyl bromide |

| Azide | Alkynes (CuAAC) | Azidotrimethylsilane |

Applications in Conjugate Chemistry

The ability to introduce multiple functionalities onto the (S)-2,6-Diaminohexan-1-ol scaffold makes it highly suitable for applications in conjugate chemistry, where different molecular entities are linked to combine their properties.

Solid-Phase Ligand Attachment to Oligonucleotides

In the field of nucleic acid chemistry, there is a growing interest in attaching small molecule ligands to oligonucleotides for therapeutic and diagnostic purposes. nih.gov (S)-2,6-Diaminohexan-1-ol derivatives can serve as versatile linkers for this purpose. A common approach involves the solid-phase synthesis of the oligonucleotide, followed by the attachment of the ligand via a linker. nih.gov

A derivative of (S)-2,6-Diaminohexan-1-ol, functionalized with a phosphoramidite (B1245037) group at the hydroxyl position, can be incorporated at the 5'-end of a solid-phase-bound oligonucleotide. The remaining two amino groups, which would be orthogonally protected during the synthesis, can then be selectively deprotected and coupled with various ligands, such as cell-penetrating peptides, fluorophores, or targeting molecules. This method allows for the efficient and modular synthesis of a wide range of oligonucleotide conjugates. nih.gov

Design and Synthesis of Biodegradable Acid-Labile Linkers

For drug delivery applications, it is often desirable to have a linker that is stable in circulation but cleaves to release its payload in the acidic environment of endosomes or lysosomes. escholarship.org The functional groups of (S)-2,6-Diaminohexan-1-ol can be used to construct such acid-labile linkers.

One strategy is to use the amino groups to attach the drug and the targeting moiety, while the hydroxyl group is used to form an acid-sensitive linkage, such as a phosphoramidate (B1195095) (P-N) bond. nih.govresearchgate.net This type of bond is known to be biodegradable and susceptible to cleavage under acidic conditions. nih.govresearchgate.net By incorporating the (S)-2,6-Diaminohexan-1-ol scaffold, linkers with precise control over spacing and functionality can be designed, and the acid-lability can be tuned by modifying the electronic properties of the substituents.

Derivatization in the Context of Complex Natural Product Synthesis

The chiral nature and defined stereochemistry of (S)-2,6-Diaminohexan-1-ol make it a valuable building block in the total synthesis of complex natural products.

Structural Elucidation and Total Synthesis of Myxochelin Analogs Featuring the 2,6-Diaminohexan-1-ol (B13000101) Moiety

Myxochelins are a class of catecholate-type siderophores produced by myxobacteria that have shown interesting biological activities. nih.gov The structure of some myxochelins and their synthetic analogs incorporate a 2,6-diaminohexan-1-ol moiety. nih.gov The total synthesis of these analogs is crucial for confirming their structure and for structure-activity relationship (SAR) studies. nih.gov

In the synthesis of myxochelin analogs, (S)-2,6-Diaminohexan-1-ol serves as a central scaffold. The two amino groups are typically acylated with protected 2,3-dihydroxybenzoic acid units, which are characteristic of catecholate siderophores. The hydroxyl group can be left unmodified or derivatized to explore its contribution to biological activity. nih.gov For example, a series of myxochelin analogs were synthesized by coupling lysine or diaminoalkane derivatives with appropriately protected hydroxybenzoate. nih.gov Among the synthetic analogs, a compound possessing a carbamoyl (B1232498) group at the C-1 position was found to be a potent anti-invasive agent. nih.gov This highlights how derivatization of the hydroxyl group of the 2,6-diaminohexan-1-ol moiety can significantly impact the biological properties of the final molecule.

Advanced Applications of S 2,6 Diaminohexan 1 Ol Hydrochloride in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (S)-2,6-Diaminohexan-1-ol, often referred to in its non-salt form as L-lysinol, makes it an excellent starting material or intermediate for constructing complex chiral molecules. nih.govnih.gov The precise spatial arrangement of its functional groups allows for a high degree of stereochemical control in synthetic transformations.

Chiral building blocks are fundamental to the pharmaceutical industry, where the therapeutic activity of a drug is often dependent on a single enantiomer. L-lysine and its derivatives, including (S)-2,6-Diaminohexan-1-ol, are valuable precursors for chiral substances used as active pharmaceutical ingredients (APIs). evonik.com

One significant area of application is in the synthesis of peptide-based therapeutics, such as proteasome inhibitors, which are used in cancer therapy. universiteitleiden.nl Researchers have developed enantioselective syntheses of lysine (B10760008) analogues to create highly potent and selective inhibitors. For example, tailor-made lysine derivatives have been incorporated into tetrapeptide vinyl sulfones to target specific proteolytic activities of the proteasome. universiteitleiden.nl The synthesis of these complex molecules often relies on the stereocenter of the lysine-derived starting material to ensure the final compound has the correct three-dimensional structure for biological activity.

The general strategy involves using the chiral lysine derivative as a scaffold, upon which other chemical moieties are built. This approach was successfully used to create inhibitors containing lysine analogues with modified basicity, such as Lys(4-ene) and Lys(4-yne), through methods like catalytic enantioselective phase-transfer alkylation. universiteitleiden.nl

Table 1: Examples of Bioactive Compound Classes Synthesized from Lysine Derivatives

Compound Class Therapeutic Area Role of Lysine Derivative Proteasome Inhibitors Oncology (e.g., Multiple Myeloma) Provides chiral backbone and side-chain for specific enzyme interactions. mdpi.com Luteinizing-Hormone-Releasing Hormone (LHRH) Analogs Endocrinology, Oncology Used as a key chiral building block in peptide synthesis. Antifungal Agents (e.g., Fosravuconazole L-lysine ethanolate) Infectious Diseases Incorporated to form a prodrug with improved properties. mdpi.com

Asymmetric induction is the process where a chiral center in a molecule influences the creation of a new chiral center, leading to a preference for one stereoisomer over another. youtube.com Molecules like (S)-2,6-Diaminohexan-1-ol can be used as chiral auxiliaries to achieve this. A chiral auxiliary is a temporary stereogenic group that is attached to an achiral substrate to direct a stereoselective reaction. wikipedia.org

In this approach, the achiral starting material is covalently bonded to the chiral auxiliary, (S)-2,6-Diaminohexan-1-ol. The steric and electronic properties of the auxiliary then block one face of the reactive center of the substrate, forcing an incoming reagent to attack from the less hindered face. youtube.com This results in the formation of a new stereocenter with a specific, predictable configuration. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org The use of chiral auxiliaries derived from readily available amino alcohols is a well-established strategy for controlling the stereochemistry of reactions such as alkylations and aldol (B89426) additions. wikipedia.org

Contributions to Catalysis and Ligand Design

The two amine groups and the hydroxyl group of (S)-2,6-Diaminohexan-1-ol make it an excellent candidate for the design of chiral ligands. These ligands can coordinate with metal centers to create catalysts for a wide range of asymmetric reactions.

Chiral ligands are crucial components of asymmetric metal catalysis, as they create a chiral environment around the metal's active site, enabling enantioselective transformations. bldpharm.com Ligands derived from amino acids and their reduced forms (amino alcohols) are particularly effective. mdpi.com

Research has demonstrated the synthesis of mixed ligand complexes involving L-lysine with metals such as Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iq More specifically, L-lysine-derived ionic liquids have been successfully used as chiral ligands in Zn(II) complexes for ligand-exchange capillary electrophoresis to separate enantiomers of dansylated amino acids. nih.gov In these systems, the L-lysine anion coordinates with the Zn(II) central ion, forming a chiral complex that can selectively interact with different enantiomers, allowing for their separation. nih.govnih.gov The effectiveness of these complexes highlights the potential of (S)-2,6-Diaminohexan-1-ol, a direct derivative of L-lysine, to form similar multidentate ligands that can be applied in various forms of asymmetric catalysis. nih.gov

Table 2: Potential Metal Complexes and Catalytic Applications

Metal Center Potential Ligand Type from (S)-2,6-Diaminohexan-1-ol Potential Asymmetric Reaction Rhodium (Rh), Ruthenium (Ru) Schiff base, Diamine Asymmetric Hydrogenation, Transfer Hydrogenation Palladium (Pd), Nickel (Ni) Diamine, Amino alcohol Cross-Coupling Reactions, Allylic Alkylation. uni-lj.si Copper (Cu), Zinc (Zn) Amino alcohol, Schiff base Conjugate Additions, Aldol Reactions. universiteitleiden.nl

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering a metal-free alternative to traditional catalysis. encyclopedia.pubuni-lj.si Amino acids and their derivatives are among the most valuable sources of organocatalysts. researchgate.net

Protonated basic amino acids, such as arginine and lysine, have been shown to be effective catalysts for direct asymmetric aldol reactions. researchgate.net The primary amine groups in (S)-2,6-Diaminohexan-1-ol can participate in enamine or iminium ion catalysis, similar to the well-established mechanisms for catalysts like proline. This makes it a promising candidate for catalyzing C-C bond-forming reactions. researchgate.net

In the realm of biocatalysis, enzymes are used to perform highly selective chemical transformations. Protocols have been developed for the enzymatic synthesis of various chiral amino alcohols starting from L-lysine. nih.govnih.gov These processes use enzymes like dioxygenases and decarboxylases to modify the lysine structure with high regio- and stereoselectivity. nih.gov This demonstrates the compatibility of the lysine scaffold with enzymatic systems, suggesting that (S)-2,6-Diaminohexan-1-ol could serve as a substrate or intermediate in biocatalytic pathways designed to produce other valuable chiral compounds.

Advanced Materials Development

The functional groups and chirality of (S)-2,6-Diaminohexan-1-ol make it an attractive monomer or building block for the synthesis of advanced functional materials, including polymers, hydrogels, and metal-organic frameworks (MOFs).

Bio-based polymers derived from amino acids are gaining significant attention for biomedical applications due to their biocompatibility and biodegradability. acs.org Polyurethanes and other polymers synthesized from L-lysine have been developed as dual-responsive (enzyme and thermo-responsive) amphiphilic nanocarriers for targeted drug delivery to cancer cells. acs.org Similarly, polylysine (B1216035) and materials incorporating lysine are used to create sophisticated delivery platforms for small-molecule drugs, genes, and proteins. nih.govacs.org The amine groups of (S)-2,6-Diaminohexan-1-ol can react with isocyanates to form polyurethanes or with activated carboxylic acids to form polyamides, creating polymers with chiral backbones or side chains. These materials can exhibit unique properties, such as self-assembly into ordered structures.

Lysine-based hydrogels have also been developed, showing excellent properties like self-adhesion, stretchability, and biocompatibility, making them suitable for applications like flexible sensors and tissue engineering. mdpi.com The amine and hydroxyl groups can participate in cross-linking reactions to form the hydrogel network, while the inherent biocompatibility of the lysine backbone is a significant advantage. mdpi.com

Furthermore, chiral building blocks are used to construct chiral MOFs, which are crystalline materials with porous structures that have applications in enantioselective separation and sensing. mdpi.comnih.gov Poly-L-lysine has been used to modify MOF nanoparticles to create pH and reactive oxygen species (ROS) sensitive drug release systems for combating drug-resistant bacteria. nih.gov The defined stereochemistry and multiple coordination sites (amines and alcohol) of (S)-2,6-Diaminohexan-1-ol make it a suitable candidate for a chiral linker or strut in the design of novel MOFs for asymmetric catalysis or chiral recognition. mdpi.com

Table 3: Compound Name Reference

Compound Name Synonym / Related Compound (S)-2,6-Diaminohexan-1-ol hydrochloride L-Lysinol hydrochloride L-lysine (S)-2,6-Diaminohexanoic acid Fosravuconazole L-lysine ethanolate - Proline (S)-Pyrrolidine-2-carboxylic acid Arginine -

Design of Novel Sensors and Responsive Materials

The bifunctional nature of (S)-2,6-diaminohexan-1-ol, often utilized in its more stable hydrochloride salt form, makes it a valuable component in the design of "smart" materials that can respond to external stimuli. The primary amine and hydroxyl groups can be functionalized to create polymers and materials that exhibit changes in their physical or chemical properties in response to environmental triggers such as pH, temperature, or the presence of specific analytes.

While direct applications of (S)-2,6-diaminohexan-1-ol hydrochloride in sensors are not extensively documented, its structural motif is central to the design of chemosensors. For instance, derivatives of molecules with similar amino and hydroxyl functionalities are used in the development of fluorescent probes. These probes can undergo changes in their fluorescence intensity or wavelength upon binding to specific metal ions or biomolecules, forming the basis of highly sensitive and selective sensors. The diamino-alcohol structure can serve as a scaffold to which fluorophores and recognition moieties are attached. The spatial arrangement of the functional groups in the (S)-enantiomer can be exploited to achieve enantioselective recognition of chiral molecules.

In the field of responsive materials, polymers incorporating lysine derivatives, which share the functional groups of (S)-2,6-diaminohexan-1-ol, have been shown to form stimuli-responsive hydrogels. These hydrogels can swell or shrink in response to changes in pH or temperature, a property that is being explored for applications in drug delivery and tissue engineering. The amine groups of the lysine side chains can be protonated or deprotonated depending on the pH, leading to changes in the electrostatic interactions within the polymer network and thus altering its swelling behavior.

| Feature | Implication in Sensor Design | Implication in Responsive Materials |

| Primary Amine Groups | Can be functionalized with signaling units (e.g., fluorophores) and recognition sites for analytes. Can also participate in hydrogen bonding for selective analyte binding. | Can be protonated/deprotonated in response to pH changes, leading to swelling/deswelling of hydrogels. Can also serve as cross-linking sites. |

| Primary Hydroxyl Group | Can be used as an anchoring point to a solid support or another molecule. Can also participate in hydrogen bonding. | Can be esterified or etherified to modify the hydrophilicity and other properties of the material. |

| Chiral Center | Enables the development of sensors for the enantioselective recognition of chiral molecules. | Can be used to create materials with chiral recognition capabilities or to influence the self-assembly of polymers into chiral superstructures. |

Engineering of Materials with Enhanced Properties

The incorporation of (S)-2,6-diaminohexan-1-ol hydrochloride or its derivatives into polymeric materials can lead to significant enhancements in their physical and chemical properties. The presence of multiple functional groups allows for the creation of cross-linked networks, which can improve the mechanical strength, thermal stability, and chemical resistance of the materials.

For example, the diamine functionality can be used to cure epoxy resins or to form polyamides and polyimides with unique properties. The hydroxyl group can participate in the formation of polyesters and polyurethanes. The ability to form hydrogen bonds via the amine and hydroxyl groups can also lead to materials with improved adhesion and toughness.

Furthermore, the chiral nature of (S)-2,6-diaminohexan-1-ol can be used to impart chirality to the resulting materials. This is of particular interest in applications such as chiral chromatography, where the material is used to separate enantiomers, and in the development of materials with specific optical properties.

Precursor Chemistry for Complex Organic Intermediates

Alpha-aminoadipic acid (α-AAA) is a non-proteinogenic amino acid that is an important intermediate in the biosynthesis of lysine in fungi and some other organisms. nih.gov It is also a key precursor in the industrial production of some β-lactam antibiotics. The synthesis of α-AAA and its derivatives is of significant interest for both biological and pharmaceutical research.

(S)-2,6-Diaminohexan-1-ol, being a derivative of L-lysine, can serve as a starting material for the synthesis of α-aminoadipic acid derivatives. A plausible synthetic route would involve the selective protection of the two amine groups, followed by the oxidation of the primary hydroxyl group to a carboxylic acid. Subsequent deprotection would yield α-aminoadipic acid. This approach allows for the retention of the stereochemistry at the alpha-carbon.

While the direct synthesis of α-aminoadipic acid peptide derivatives from (S)-2,6-diaminohexan-1-ol hydrochloride is not a commonly reported pathway, the biochemical relationship between lysine and α-aminoadipic acid provides a strong rationale for its potential as a precursor. mdpi.comnih.gov Chemical synthesis routes have been established to convert L-lysine to L-α-aminoadipic acid. documentsdelivered.com Given that (S)-2,6-diaminohexan-1-ol is the alcohol analog of L-lysine, similar synthetic strategies involving oxidation of the hydroxyl group could be employed.

| Starting Material | Key Transformation | Product |

| (S)-2,6-Diaminohexan-1-ol | Protection of amine groups, oxidation of the hydroxyl group, deprotection | (S)-α-Aminoadipic acid |

Utilization in Controlled Polymerization

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a widely used method for the synthesis of polypeptides. mdpi.com This polymerization can be initiated by primary amines. The use of primary amine hydrochlorides as initiators has been shown to provide a controlled polymerization, leading to polypeptides with well-defined molecular weights and narrow molecular weight distributions.

(S)-2,6-Diaminohexan-1-ol hydrochloride, with its two primary amine groups, has the potential to act as a bifunctional initiator for the ROP of NCAs. This would lead to the formation of triblock copolymers, with a central block derived from the initiator and two polypeptide chains growing from each of the amine groups. The hydroxyl group of the initiator would be located at the center of the resulting polymer chain.

The general mechanism for the initiation of NCA polymerization by a primary amine involves the nucleophilic attack of the amine on one of the carbonyl groups of the NCA ring, followed by the elimination of carbon dioxide. The use of an amine hydrochloride salt as the initiator precursor can help to control the initiation process and suppress side reactions.

The use of a functional initiator, such as (S)-2,6-diaminohexan-1-ol hydrochloride, in a controlled polymerization process allows for the precise placement of functional groups at the termini of the polymer chains. In the case of a bifunctional initiator, a functional group is introduced at the center of the polymer chain.

The hydroxyl group of (S)-2,6-diaminohexan-1-ol would be situated at the core of a polypeptide synthesized using this initiator. This central hydroxyl group could then be used for further chemical modification, such as the attachment of a drug molecule, a targeting ligand, or another polymer chain. This approach provides a powerful tool for the synthesis of well-defined and complex polymeric architectures with high-fidelity terminal and central functionalities. nih.govnih.govresearchgate.net

| Initiator | Polymerization Method | Resulting Polymer Architecture | Potential for Terminal/Central Functionality |

| (S)-2,6-Diaminohexan-1-ol hydrochloride | Ring-opening polymerization of NCAs | Triblock polypeptide with a central initiator-derived unit | Central hydroxyl group available for post-polymerization modification |

Biological and Bio Inspired Research Utilizing S 2,6 Diaminohexan 1 Ol Hydrochloride

Role in Fundamental Pharmaceutical and Biochemical Research

(S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a derivative of the essential amino acid L-lysine. researchgate.net In principle, due to its chiral nature and the presence of two amino groups and one hydroxyl group, it is recognized as a versatile building block, or scaffold, in synthetic chemistry. mdpi.com These functional groups allow for the potential construction of more complex molecules. However, specific studies detailing the use of (S)-2,6-Diaminohexan-1-ol hydrochloride as a fundamental tool or probe in specific pharmaceutical or biochemical research pathways were not identified in the literature search. While L-lysine and its various other derivatives have been explored for roles in drug delivery and therapeutic applications, specific research focusing on the hydrochloride salt of its alcohol form is not detailed. researchgate.netroyal-chem.com

Bio-inspired Synthesis and Natural Product Mimicry

The concept of bio-inspired synthesis often involves using naturally occurring molecules as starting materials for the creation of novel compounds or mimics of natural products. L-lysine itself is a common starting point for the synthesis of various biologically relevant molecules. nih.govnih.gov Chiral amino alcohols derived from amino acids are valuable in creating complex molecular architectures. researchgate.net

While L-lysine is widely used to construct diverse molecular scaffolds, such as in peptide synthesis and the development of multifunctional molecules, specific examples of (S)-2,6-Diaminohexan-1-ol hydrochloride being used as the primary building block for the construction of biologically relevant scaffolds or analogs of natural products are not detailed in the available literature. The potential for its use exists due to its structure, but published research demonstrating this application could not be located.

Advanced Spectroscopic and Structural Elucidation of S 2,6 Diaminohexan 1 Ol Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

The expected ¹H NMR spectrum would show distinct multiplets for the protons along the hexan-1-ol backbone. The proton at the C2 position, being adjacent to both an amino group and the hydroxymethyl group, would likely appear as a complex multiplet. The two protons of the hydroxymethyl group (C1) would also be distinct, potentially showing coupling to the C2 proton. The methylene (B1212753) groups of the aliphatic chain (C3, C4, C5, and C6) would present as a series of overlapping multiplets.

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with each carbon atom typically giving a distinct signal. The chemical shifts are influenced by the electronegativity of the attached functional groups. The C1 carbon, bonded to the hydroxyl group, would be found in the typical range for primary alcohols. The C2 and C6 carbons, being attached to amino groups, would be shifted downfield compared to the other methylene carbons of the chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2,6-Diaminohexan-1-ol Hydrochloride in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~3.6-3.8 | |

| H2 | ~3.5-3.7 | |

| H3 | ~1.5-1.7 | |

| H4 | ~1.3-1.5 | |

| H5 | ~1.6-1.8 | |

| H6 | ~2.9-3.1 | |

| C1 | ~60-65 | |

| C2 | ~55-60 | |

| C3 | ~25-30 | |

| C4 | ~20-25 | |

| C5 | ~30-35 | |

| C6 | ~40-45 |

Note: These are predicted values based on analogues and are subject to variation based on experimental conditions.

Elucidation of Molecular Connectivity via 2D NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques are crucial for confirming the molecular structure by establishing correlations between different nuclei. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two to three bonds).

For (S)-2,6-Diaminohexan-1-ol hydrochloride, an HMBC spectrum would provide definitive evidence for the assigned structure. For instance, correlations would be observed between the protons of the hydroxymethyl group (H1) and the C2 carbon, as well as the C1 carbon. Similarly, the proton at C2 (H2) would show correlations to C1, C3, and C4. The protons on C6 would show correlations to C4 and C5, confirming the connectivity of the aliphatic chain. These correlations allow for the unambiguous assembly of the molecular fragments identified in the 1D spectra, providing a complete picture of the molecular connectivity. The Biological Magnetic Resonance Bank (BMRB) holds data for L-lysine, which includes 2D HMBC spectra that demonstrate these types of correlations, providing a strong model for the expected data for its alcohol derivative. bmrb.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For (S)-2,6-Diaminohexan-1-ol, the protonated molecule ([M+H]⁺) would be observed. The theoretical exact mass of the free base (C₆H₁₆N₂O) is 132.1263 Da. The high accuracy of HRMS allows for the confident confirmation of the molecular formula. For the related compound, (R)-2,6-Diaminohexan-1-ol, a calculated [M+H]⁺ of 133.1336 and a found value of 133.1340 have been reported, confirming the molecular formula. chemicalbook.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For (S)-2,6-Diaminohexan-1-ol, characteristic fragmentation patterns would be expected. Aliphatic amines typically undergo α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of resonance-stabilized, nitrogen-containing cations. Alcohols can undergo fragmentation through α-cleavage near the hydroxyl group and through dehydration (loss of a water molecule). youtube.com Therefore, the MS/MS spectrum of protonated (S)-2,6-Diaminohexan-1-ol would likely show fragments corresponding to the loss of the hydroxymethyl group, the loss of ammonia, and the loss of water.

Application in Polymer Characterization (e.g., MALDI-TOF MS of Polypeptides)

(S)-2,6-Diaminohexan-1-ol is a bifunctional monomer that can be used in the synthesis of polymers such as polyamides and polyesteramides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of these synthetic polymers. researchgate.net

MALDI-TOF MS can provide information on the average molecular weight, the molecular weight distribution (polydispersity), and the structure of the repeating units and end groups of the polymer chains. koreascience.kr For a polyamide synthesized from (S)-2,6-Diaminohexan-1-ol and a dicarboxylic acid, the MALDI-TOF spectrum would show a series of peaks, each corresponding to a different chain length (oligomer). The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit.

Furthermore, tandem mass spectrometry (MALDI-TOF/TOF-MS/MS) can be used to sequence the polymer and identify the structure of the end groups. nih.govnih.gov This is particularly useful for confirming the successful incorporation of the (S)-2,6-Diaminohexan-1-ol monomer into the polymer backbone and for identifying any side products or alternative end groups that may have formed during polymerization. cnr.it

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the stereochemistry of a molecule.

For (S)-2,6-Diaminohexan-1-ol hydrochloride, the presence of the chiral center at the C2 position makes it optically active. The CD spectrum of the (S)-enantiomer would be the mirror image of the spectrum of its (R)-enantiomer. While underivatized amino alcohols may not have strong chromophores in the accessible UV-Vis region, their chirality can be probed. The ε-amino group of the lysine (B10760008) side chain is known to contribute to the CD signal in the far-ultraviolet region (around 190-240 nm). mtoz-biolabs.com

The CD spectra of L-lysine (the (S)-enantiomer) and D-lysine (the (R)-enantiomer) show strong, opposite signals, confirming the ability of CD spectroscopy to distinguish between these enantiomers. researchgate.net Similarly, the CD spectrum of (S)-2,6-Diaminohexan-1-ol hydrochloride would be expected to show a characteristic Cotton effect, the sign of which would confirm its (S)-configuration. Induced circular dichroism can also be employed, where the chiral amino alcohol complexes with an achiral chromophoric probe, resulting in a CD signal that reflects the chirality of the amino alcohol.

Optical Rotation Measurements and Enantiomeric Purity Assessment

Optical rotation is the rotation of the plane of linearly polarized light as it travels through a solution of a chiral compound. The magnitude and direction of this rotation are intrinsic properties of an enantiomer. The specific rotation, [α], is a standardized measure of this property, defined under specific conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. For (S)-2,6-Diaminohexan-1-ol hydrochloride, a positive (dextrorotatory) or negative (levorotatory) specific rotation value definitively characterizes its chiroptical properties.

This measurement is crucial for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.

The formula for enantiomeric excess is: % ee = ([α]observed / [α]max) × 100%

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer under identical conditions.

A sample with a high enantiomeric excess is crucial for applications where stereochemistry is critical. Polarimetry provides a rapid and reliable method for quantifying this purity.

| Sample | Observed Specific Rotation ([α]observed) | Specific Rotation of Pure (S)-Enantiomer ([α]max)* | Calculated Enantiomeric Excess (% ee) | Composition |

|---|---|---|---|---|

| Sample A | +14.25° | +15.0° | 95% | 97.5% (S), 2.5% (R) |

| Sample B | +7.5° | +15.0° | 50% | 75% (S), 25% (R) |

| Sample C (Racemic) | 0.0° | +15.0° | 0% | 50% (S), 50% (R) |

*Note: The value of +15.0° is an illustrative value for (S)-2,6-Diaminohexan-1-ol hydrochloride, used here for demonstrative purposes.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of every atom (including hydrogens with high-resolution data), leading to accurate bond lengths, bond angles, and torsional angles. Crucially for chiral molecules, X-ray crystallography provides an unambiguous determination of the absolute configuration. This is often achieved through the measurement of anomalous dispersion effects, summarized by the Flack parameter, which should refine to a value near zero for the correct enantiomer.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H15ClN2O2 · 2H2O |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.603 |

| b (Å) | 14.681 |

| c (Å) | 7.375 |

| β (°) | 107.03 |

| Volume (Å3) | 580.4 |

| Z (Molecules/Unit Cell) | 2 |

Computational and Theoretical Investigations of S 2,6 Diaminohexan 1 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density. mdpi.comoup.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like (S)-2,6-Diaminohexan-1-ol hydrochloride.

DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. From this optimized structure, various electronic properties can be calculated. For instance, the distribution of charges on each atom can be analyzed to identify polar regions of the molecule. The calculation of vibrational frequencies can predict the molecule's infrared spectrum, which can be compared with experimental data to confirm its structure.

Table 1: Predicted Geometrical Parameters for (S)-2,6-Diaminohexan-1-ol Hydrochloride from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (alkane) | 1.53 - 1.55 Å |

| C-N | 1.47 - 1.49 Å | |

| C-O | 1.42 - 1.44 Å | |

| N-H | 1.01 - 1.03 Å | |

| O-H | 0.96 - 0.98 Å | |

| Bond Angle | C-C-C | 109° - 112° |

| H-N-H | 107° - 110° | |

| C-O-H | 108° - 110° |

Note: These are typical values expected for such a molecule and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For (S)-2,6-Diaminohexan-1-ol hydrochloride, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron density of the HOMO is expected to be localized on the lone pairs of the nitrogen and oxygen atoms, making these the primary sites for reactions with electrophiles. Conversely, the LUMO is likely distributed around the electron-deficient hydrogen atoms of the protonated amine groups and the hydroxyl group, which are susceptible to attack by nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Properties for (S)-2,6-Diaminohexan-1-ol Hydrochloride

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -8.0 to -9.5 | Represents the ability to donate electrons (nucleophilicity). |

| LUMO Energy | +1.5 to +3.0 | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 9.5 to 12.5 | Indicates high kinetic stability. |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

(S)-2,6-Diaminohexan-1-ol hydrochloride is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility allows it to adopt a multitude of different shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. nih.govtandfonline.com

In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. By simulating the molecule over time (typically from nanoseconds to microseconds), a trajectory of atomic positions is generated. This trajectory can be analyzed to understand the molecule's dynamic behavior.

For (S)-2,6-Diaminohexan-1-ol hydrochloride, MD simulations, particularly in an aqueous solution, would be essential to:

Explore the conformational landscape: Identify the most stable and frequently occurring conformations of the molecule. mdpi.com

Analyze intramolecular hydrogen bonding: Determine if hydrogen bonds form between the hydroxyl group and the amino groups within the same molecule.

Study intermolecular interactions: Investigate how the molecule interacts with surrounding water molecules. acs.orgresearchgate.net This includes analyzing the number and lifetime of hydrogen bonds formed between the molecule's amino and hydroxyl groups and water, which is crucial for understanding its solubility and behavior in aqueous environments. nih.govacs.orgacs.orgnih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of (S)-2,6-Diaminohexan-1-ol Hydrochloride in Water

| Parameter | Description | Typical Value/Choice |

| Force Field | Describes the potential energy of the system | OPLS-AA, CHARMM, AMBER |

| Water Model | Represents the water solvent | TIP3P, SPC/E |

| System Size | Dimensions of the simulation box | ~50 Å x 50 Å x 50 Å |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | Simulation temperature | 298 K (25 °C) |

| Pressure | Simulation pressure | 1 atm |

Computational Design of Derivatives and Predictive Modeling of Their Properties

Computational methods are increasingly used in the rational design of new molecules with desired properties. nih.govnih.govplos.org Starting from the structure of (S)-2,6-Diaminohexan-1-ol hydrochloride, new derivatives can be designed in silico by modifying its functional groups. The goal of such modifications could be to enhance specific physicochemical or biological properties.

Predictive modeling, often using Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models, plays a key role in this process. koreascience.krnih.govresearchgate.netresearchgate.net These models are mathematical equations that correlate the structural or physicochemical properties of molecules (descriptors) with a specific property or activity. By calculating these descriptors for newly designed derivatives, their properties can be predicted without the need for laboratory synthesis and testing, thus saving time and resources.

For (S)-2,6-Diaminohexan-1-ol hydrochloride, derivatives could be designed to, for example, improve lipophilicity for better membrane permeability or to introduce new functional groups for specific interactions with a biological target.

Table 4: Examples of Computational Design and Predictive Modeling for Derivatives of (S)-2,6-Diaminohexan-1-ol Hydrochloride

| Proposed Modification | Target Property to Modify | Predicted Property (using QSPR/QSAR) |

| Acylation of an amino group | Increase lipophilicity | LogP (octanol-water partition coefficient) |

| Esterification of the hydroxyl group | Modify solubility and reactivity | Aqueous solubility, pKa |

| Alkylation of an amino group | Alter steric and electronic properties | Binding affinity to a target protein |

| Replacement of hydroxyl with a thiol | Introduce new interaction capabilities | Hydrogen bonding capacity, redox potential |

This computational approach allows for the rapid screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation.

Q & A

Q. What are the key considerations for synthesizing and purifying (S)-2,6-diaminohexan-1-ol hydrochloride in enantiomerically pure form?

Q. How is the stereochemical configuration of (S)-2,6-diaminohexan-1-ol hydrochloride validated experimentally?

- Methodological Answer : Combine X-ray crystallography with spectroscopic techniques. For crystallography, use restraints on bond lengths (e.g., O—H: 0.84 Å, N—H: 0.88 Å) and isotropic displacement parameters (1.5Ueq for O-bonded H, 1.2Ueq for N-bonded H). Circular dichroism (CD) or chiral HPLC can corroborate enantiomeric excess (>99%) .

Q. What analytical techniques are recommended for characterizing structural stability under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Dynamic vapor sorption (DVS) evaluates hygroscopicity. NMR (¹H/¹³C) monitors proton exchange in aqueous solutions, while FT-IR confirms hydrogen bonding patterns (e.g., NH/OH stretches at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and spectroscopic observations (e.g., unexpected hydrogen bonding patterns)?

- Methodological Answer : Cross-validate using neutron diffraction (to locate H atoms precisely) and solid-state NMR. For computational validation, perform density functional theory (DFT) simulations to model hydrogen-bonding networks. Statistical analysis (e.g., R-factor comparison) identifies outliers in crystallographic refinement .

Q. What strategies optimize (S)-2,6-diaminohexan-1-ol hydrochloride as a chiral ligand in asymmetric catalysis?

- Methodological Answer : Modify steric/electronic properties by functionalizing the amino groups (e.g., Boc protection). Screen solvent polarity (e.g., DMF vs. THF) and reaction temperatures to enhance enantioselectivity. Kinetic studies (e.g., Eyring plots) correlate transition-state stabilization with ligand conformation .

Q. How to address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Q. What computational approaches predict the compound’s reactivity in complex reaction pathways?

- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvation effects. Use quantum mechanics/molecular mechanics (QM/MM) for transition-state analysis. Databases like Reaxys or PubChem provide kinetic parameters for comparative studies .

Data Contradiction Analysis Framework

| Scenario | Resolution Strategy | Tools/Techniques |

|---|---|---|

| Crystallographic vs. NMR data | Neutron diffraction + DFT validation | Mercury, Gaussian |

| Biological assay variability | Orthogonal assays + ITC | SPR, fluorescence assays |

| Synthetic yield fluctuations | DoE (Design of Experiments) | JMP, Minitab |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.